3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets.
Preparation Methods
The synthesis of 3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method is efficient and yields the desired compound with good purity.
Chemical Reactions Analysis
3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazole rings but differ in their substituents and specific activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different ring fusion patterns, leading to variations in their biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another set of isomeric compounds with distinct structural and pharmacological properties.
Properties
Molecular Formula |
C14H15ClN4OS |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15ClN4OS/c1-14(2,3)12-16-17-13-19(12)18-11(21-13)8-20-10-7-5-4-6-9(10)15/h4-7H,8H2,1-3H3 |
InChI Key |
BCSWWXLCPYSOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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